molecular formula C10H6BrClF2O2 B1381567 4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione CAS No. 1823188-28-8

4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione

Cat. No.: B1381567
CAS No.: 1823188-28-8
M. Wt: 311.5 g/mol
InChI Key: MZFWMAJDQDWHML-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione is an organic compound that features a bromine atom, a chlorophenyl group, and two fluorine atoms attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the chlorophenyl and difluorobutane groups through various coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromine or chlorophenyl groups may be further functionalized.

    Reduction: Reduction reactions can modify the carbonyl groups in the butane-1,3-dione backbone.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with desired properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine, chlorine, and fluorine atoms can participate in various binding interactions, influencing the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-Bromo-1-(4-fluorophenyl)-4,4-difluorobutane-1,3-dione
  • 4-Chloro-1-(4-bromophenyl)-4,4-difluorobutane-1,3-dione
  • 4-Bromo-1-(4-chlorophenyl)-4,4-dichlorobutane-1,3-dione

Comparison: Compared to similar compounds, 4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione is unique due to the specific combination of bromine, chlorine, and fluorine atoms. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClF2O2/c11-10(13,14)9(16)5-8(15)6-1-3-7(12)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFWMAJDQDWHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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